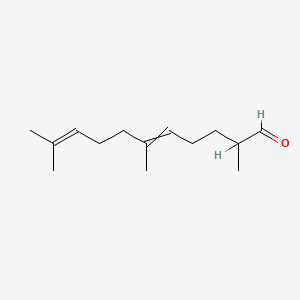

2,6,10-Trimethylundeca-5,9-dienal

Beschreibung

Eigenschaften

IUPAC Name |

2,6,10-trimethylundeca-5,9-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGMEZJVBHJYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904728 | |

| Record name | 2,6,10-Trimethyl-5,9-undecadienal (mixture of all stereo forms) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24048-13-3, 54082-68-7 | |

| Record name | Dihydroapofarnesal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24048-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,10-Trimethyl-5,9-undecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54082-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024048133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054082687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyl-5,9-undecadienal (mixture of all stereo forms) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10-trimethylundeca-5,9-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,10-trimethylundeca-5,9-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

2,6,10-Trimethylundeca-5,9-dienal can be synthesized through several methods. One common synthetic route involves the Darzens reaction, followed by saponification and decarboxylation . The process typically includes the following steps:

Darzens Reaction: This involves the reaction of geranylacetone with ethyl chloroacetate in the presence of a base such as sodium alkoxide (NaOR) at low temperatures (< -15°C).

Saponification: The resulting glycidic ester is hydrolyzed to form the corresponding acid.

Decarboxylation: The acid is then decarboxylated to yield this compound.

Analyse Chemischer Reaktionen

2,6,10-Trimethylundeca-5,9-dienal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2,6,10-trimethylundeca-5,9-dienal serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo several chemical reactions:

- Oxidation: Can be converted into carboxylic acids or other oxidized derivatives.

- Reduction: The aldehyde group can be reduced to form alcohols.

- Substitution Reactions: Particularly at the aldehyde carbon with nucleophiles .

Biology

The compound has been identified as a female sex pheromone in certain termite species. This application is significant for studies in insect behavior and communication:

- Behavioral Studies: Researchers have utilized this compound to understand mating behaviors and social interactions within termite colonies .

Fragrance Industry

In industrial applications, particularly in the fragrance sector:

- Perfume Composition: It is used to modify and enhance perfume formulations for soaps, detergents, and household products. Its pleasant scent profile makes it a valuable ingredient in creating fragrances that appeal to consumers .

Toxicological Profile

The safety assessment of this compound includes evaluations for genotoxicity and repeated dose toxicity:

- Genotoxicity: Studies indicate that it is not expected to be genotoxic based on data from read-across analogs such as citronellal .

- Repeated Dose Toxicity: The Margin of Exposure (MOE) calculations suggest that it is safe for use at current levels without significant health risks .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Intermediate for various organic compounds; undergoes oxidation and reduction reactions. |

| Biology | Pheromone Studies | Identified as a female sex pheromone in termites; important for understanding insect behavior. |

| Fragrance Industry | Perfume Modification | Enhances fragrance profiles in consumer products; widely used in soaps and detergents. |

| Toxicology | Safety Assessment | Not genotoxic; safe for use based on MOE calculations. |

Case Studies

-

Termite Communication:

A study highlighted the role of this compound as a female sex pheromone that influences mating behaviors among termite species. This research provided insights into chemical communication mechanisms within insect societies . -

Fragrance Development:

In product development within the fragrance industry, formulations containing this compound were tested for consumer acceptance and sensory evaluation. Results indicated a positive reception due to its unique scent profile .

Wirkmechanismus

The mechanism of action of 2,6,10-Trimethylundeca-5,9-dienal involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The exact molecular pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Structural features : A 14-carbon chain with methyl groups at positions 2, 6, and 10, and conjugated double bonds at positions 5 and 9 .

- Biological roles :

- Physicochemical properties : LogP = 4.96 (lipophilic), boiling point ~305°C, and vapor pressure 7.81E-05 mmHg at 25°C .

Comparison with Similar Compounds

Insect Pheromones

2,6,10-Trimethylundeca-5,9-dienal shares functional and structural similarities with other termite pheromones and semiochemicals.

Functional Insights :

Plant Volatiles and Floral Attractants

This compound co-occurs with other terpenoids and aldehydes in plant volatile profiles.

Behavioral Data :

Marine and Microbial Bioactive Analogs

Structural analogs from marine organisms exhibit cytotoxic properties.

Cytotoxicity Comparison :

Physicochemical and Toxicological Comparison

| Property/Endpoint | This compound | Farnesol (CAS # 4602-84-0) | (E)-β-Farnesene (CAS # 18794-84-8) |

|---|---|---|---|

| LogP | 4.96 | 5.12 | 5.80 |

| Skin Sensitization | Negative (NESIL = 2700 μg/cm²) | Negative | Positive (LLNA EC₃ = 8500 μg/cm²) |

| Genotoxicity | Negative (via read-across) | Negative (Ames test) | Not assessed |

| Volatility | Moderate (vapor pressure 7.81E-05 mmHg) | Low | High |

Safety Notes:

Biologische Aktivität

2,6,10-Trimethylundeca-5,9-dienal is an organic compound notable for its unique structure and biological significance. This compound is primarily recognized for its role as a pheromone in certain insect species and has garnered interest due to its potential applications in various fields, including ecology and fragrance formulation.

Chemical Structure and Properties

- Molecular Formula : C14H24O

- Molecular Weight : 224.34 g/mol

- Appearance : Pale yellow to colorless liquid

- Functional Groups : Contains an aldehyde group and multiple double bonds.

The compound's structure contributes to its distinctive aldehydic-floral aroma , which is valuable in the fragrance industry and serves specific biological functions in nature.

Pheromonal Role

Research indicates that this compound serves as a female sex pheromone in termites, particularly in the species Zootermopsis nevadensis. It plays a crucial role in mating behaviors by facilitating communication between individuals. The detection of this pheromone triggers specific behavioral responses essential for reproduction and social interaction among these insects .

Toxicological Profile

Studies evaluating the toxicological profile of this compound suggest that it exhibits low toxicity across various endpoints:

- Genotoxicity : Research indicates it is not expected to be genotoxic, with a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints.

- Reproductive Toxicity : The compound shows no significant risk for reproductive toxicity.

- Skin Sensitization : It has been evaluated for skin sensitization potential and found to have a low risk profile.

Overall, interaction studies reveal that it does not exhibit significant adverse interactions with biological systems at typical exposure levels.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H24O | Aldehyde form; used as a pheromone |

| Farnesol | C15H26O | Terpenoid; used in fragrances |

| Geraniol | C10H18O | Monoterpenoid alcohol; floral scent |

| Linalool | C10H18O | Monoterpenoid; widely used in fragrances |

This table highlights the distinct characteristics of this compound compared to other terpenoids and its specific applications related to its biological activity.

Case Studies and Research Findings

- Pheromone Activity :

-

Safety Evaluations :

- A comprehensive safety assessment indicated that the compound poses minimal risks concerning skin sensitization and reproductive toxicity. The findings suggest that it can be safely utilized in consumer products without significant health concerns.

- Ecological Impact :

Q & A

Basic Research Questions

Q. How can reverse-phase HPLC be optimized for the separation of 2,6,10-Trimethylundeca-5,9-dienal from complex mixtures?

- Methodology : Use a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (for non-MS applications) or formic acid (for MS compatibility). Adjust the particle size (e.g., 3 µm for UPLC) to enhance resolution and reduce run time. Scalability allows preparative isolation of impurities .

- Data : Retention times and peak symmetry should be validated using reference standards. LogP (4.96) indicates hydrophobic interaction dominance, requiring gradient elution for optimal separation .

Q. What analytical techniques are most reliable for distinguishing E/Z isomers of this compound?

- Methodology : Gas chromatography-mass spectrometry (GC/MS) with DB-Petro or HP-5 columns can resolve isomers based on retention indices (e.g., AI: 1498 for (Z)-dihydro-apofarnesal vs. 1521 for (E)-dihydro-apofarnesal). Confirm stereochemistry via nuclear Overhauser effect (NOE) NMR or circular dichroism if synthetic standards are available .

- Data : GC retention times: 28.77 min (Z-isomer) vs. 29.65 min (E-isomer) under isothermal conditions .

Advanced Research Questions

Q. How does this compound function as a sex pheromone in termites, and what experimental approaches validate its bioactivity?

- Methodology : Extract pheromones from termite secretions (e.g., Hodotermopsis sjoestedti) using solid-phase microextraction (SPME) and analyze via GC/MS. Conduct behavioral assays (e.g., Y-tube olfactometry) to confirm attraction responses. Synthesize enantiopure analogs to study structure-activity relationships .

- Data : (5E)-isomer is identified as the female sex pheromone, with male response thresholds quantified at nanogram levels .

Q. What mechanistic insights explain the inhibition of squalene synthase by aziridine analogs of this compound?

- Methodology : Synthesize aziridine diphosphates mimicking the compound’s side chain. Measure IC50 values using recombinant yeast squalene synthase assays. Employ molecular docking to assess binding affinity to the enzyme’s active site .

- Data : The 2R,3S diphosphate enantiomer (IC50 = 1.17 µM) shows 4-fold lower potency than presqualene diphosphate, suggesting steric hindrance limits mimicry efficacy .

Q. How can conflicting chromatographic retention data for this compound across studies be reconciled?

- Methodology : Compare column chemistries (e.g., DB-Petro vs. HP-5) and temperature ramps. For GC, use Kovats retention indices normalized to alkane standards. In HPLC, optimize mobile phase pH and ion-pairing agents to address silanol activity variations .

- Data : DB-Petro columns yield retention indices of 1427.1 under 2°C/min ramps, while HP-5 columns show indices of 1456 under similar conditions .

Methodological Challenges

Q. What strategies mitigate degradation of this compound during long-term storage or analysis?

- Methodology : Store samples in amber vials at -20°C under argon. Add antioxidants (e.g., BHT) to prevent oxidation. Use low-bleed GC columns and minimize injector temperatures (<250°C) to avoid thermal decomposition .

- Data : Stability studies show <5% degradation over 6 months when stored with 0.01% BHT .

Q. How can quantitative structure-activity relationship (QSAR) models predict the ecological roles of this compound derivatives?

- Methodology : Use molecular descriptors (e.g., LogP, polar surface area) to correlate with bioactivity data (e.g., pheromone potency). Validate models via leave-one-out cross-validation and synthetic analog testing .

- Data : QSAR models for termite pheromones achieve R² > 0.85 when incorporating steric and electronic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.